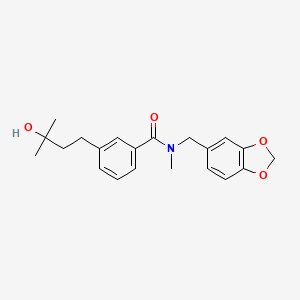

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide and related compounds involves complex organic reactions. Patel and Dhameliya (2010) detailed the synthesis and biological activity of related benzamide derivatives, showcasing the methods of condensation and reaction with hydrazine to produce pyrazole derivatives, which could offer insights into analogous synthesis pathways for the target compound (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by spectroscopic methods including NMR, IR, and X-ray analysis. Al Mamari and Al Lawati (2019) reported on the structure determination of a similar benzamide compound, emphasizing the role of N,O-bidentate directing groups which are relevant to understanding the molecular geometry and potential reactivity of the target compound (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Research on benzamide derivatives often explores their reactivity in various chemical reactions, including their role as intermediates in the synthesis of more complex molecules. The study of such compounds’ chemical behavior, especially in terms of their reactivity with different reagents, provides valuable insights into their versatility and potential applications in synthetic chemistry.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies like the one conducted by OriiSeiki et al. (1963) on m-methylbenzamide can offer comparative insights into how structural variations affect these properties in related compounds (OriiSeiki et al., 1963).

科学的研究の応用

Bactericidal Activity

Research conducted by Zadrazilova et al. (2015) has shown that certain substituted benzamides exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of benzamide derivatives in addressing antibiotic resistance. This suggests that similar compounds, including the one , could be explored for their antimicrobial properties (Zadrazilova et al., 2015).

Biosensors

Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on a benzamide derivative-modified electrode for the electrocatalytic determination of biomolecules. This illustrates the utility of benzamide derivatives in creating sensitive and specific biosensors for medical and environmental monitoring applications (Karimi-Maleh et al., 2014).

Pharmacological Evaluation

Rodrigues et al. (2016) describe the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives of benzamides as potent inhibitors of histone deacetylases (HDACs), which are relevant for cancer therapy. Such studies indicate the potential of benzamide derivatives in developing new therapeutic agents for treating cancer (Rodrigues et al., 2016).

Photocatalytic Degradation

Torimoto et al. (1996) investigated the photocatalytic degradation of a benzamide derivative using TiO2, demonstrating the compound's utility in environmental remediation through the degradation of pollutants (Torimoto et al., 1996).

Prodrug Forms for Amides

Kahns and Bundgaard (1991) studied the chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives of benzamide, assessing their suitability as prodrugs. This research highlights the potential of modifying benzamide structures to improve drug delivery and efficacy (Kahns & Bundgaard, 1991).

Synthesis and Characterization of Radiotracers

Gao et al. (2018) synthesized carbon-11 labeled CK1 inhibitors based on the benzamide structure, for potential use in PET imaging of Alzheimer's disease. This underscores the importance of benzamide derivatives in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,24)10-9-15-5-4-6-17(11-15)20(23)22(3)13-16-7-8-18-19(12-16)26-14-25-18/h4-8,11-12,24H,9-10,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYLUGXSCAJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)